3,9-Diazaspiro[5.5]undecane dihydrochloride
Overview
Description
3,9-Diazaspiro[5.5]undecane dihydrochloride: is a chemical compound known for its unique spirocyclic structure, which consists of a bicyclic system with nitrogen atoms at the 3 and 9 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazaspiro[5.5]undecane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the dihydrochloride salt. One common method includes the cyclization of a suitable diamine precursor under acidic conditions to form the spirocyclic structure. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,9-Diazaspiro[5.5]undecane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is frequently used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 3,9-Diazaspiro[5.5]undecane.
Reduction: Reduced forms of the spirocyclic compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,9-Diazaspiro[5
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role as a γ-aminobutyric acid type A receptor antagonist, which can modulate neurotransmission.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an immunomodulatory agent.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates
Mechanism of Action
The primary mechanism of action of 3,9-Diazaspiro[5.5]undecane dihydrochloride involves its interaction with γ-aminobutyric acid type A receptors. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This inhibition can modulate neurotransmission and has potential therapeutic effects in conditions such as anxiety and epilepsy. Additionally, the compound has been shown to have immunomodulatory effects by rescuing inhibition of T cell proliferation .
Comparison with Similar Compounds
- 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
- 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane
Comparison: 3,9-Diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spirocyclic structure and its potent activity as a γ-aminobutyric acid type A receptor antagonist. Compared to similar compounds, it exhibits higher selectivity for certain receptor subtypes and has demonstrated significant immunomodulatory potential. This makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecane;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;;/h10-11H,1-8H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHSFTYZKYPXGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347415 | |
Record name | 3,9-Diazaspiro[5.5]undecane dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089256-14-2 | |
Record name | 3,9-Diazaspiro[5.5]undecane dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-diazaspiro[5.5]undecane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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